molecular formula C14H20O5 B14759467 2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester

2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester

Cat. No.: B14759467
M. Wt: 268.30 g/mol
InChI Key: UPAOLYZIXDIYNT-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group. The compound is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester typically involves the esterification of 2-(3,4,5-Trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2-(3,4,5-Trimethoxyphenyl)propanol.

    Substitution: Formation of derivatives with different substituents on the benzene ring.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ester group can also undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)propanoic acid ethyl ester
  • 2-(3,4,5-Trimethoxyphenyl)propanoic acid methyl ester
  • 2-(3,4,5-Trimethoxyphenyl)propanoic acid

Uniqueness

2-(3,4,5-Trimethoxyphenyl)propanoic acid ethyl ester is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to similar compounds with fewer methoxy groups

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 2-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O5/c1-6-19-14(15)9(2)10-7-11(16-3)13(18-5)12(8-10)17-4/h7-9H,6H2,1-5H3

InChI Key

UPAOLYZIXDIYNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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